molecular formula C8H10N2O B008331 3-Ethylisonicotinamide CAS No. 19842-11-6

3-Ethylisonicotinamide

Cat. No. B008331
CAS RN: 19842-11-6
M. Wt: 150.18 g/mol
InChI Key: UQELUVNZHZNFIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethylisonicotinamide (3-EINA) is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a derivative of nicotinamide, which is an essential vitamin for human health. 3-EINA has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism Of Action

The mechanism of action of 3-Ethylisonicotinamide involves its ability to bind to the catalytic domain of PARP-1, inhibiting its activity. This inhibition leads to the accumulation of DNA damage, which sensitizes cancer cells to chemotherapy and radiation therapy. Additionally, 3-Ethylisonicotinamide has been shown to inhibit the activity of other enzymes and proteins, including sirtuins and histone deacetylases.

Biochemical And Physiological Effects

In addition to its ability to modulate the activity of enzymes and proteins, 3-Ethylisonicotinamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. These effects make it a promising candidate for use in various fields of research, including cancer biology, neurodegenerative diseases, and inflammation.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Ethylisonicotinamide in laboratory experiments include its ability to modulate the activity of enzymes and proteins, its potential applications in cancer treatment, and its ability to induce apoptosis in cancer cells. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are many future directions for research involving 3-Ethylisonicotinamide. Some potential areas of research include its use in combination with other cancer treatments, its potential applications in neurodegenerative diseases, and its ability to modulate the immune system. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Overall, 3-Ethylisonicotinamide is a promising candidate for use in various fields of research and has the potential to make significant contributions to the scientific community.

Synthesis Methods

The synthesis of 3-Ethylisonicotinamide involves the reaction of 3-cyanopyridine with ethylamine in the presence of a catalyst. The resulting product is then purified using various techniques, including column chromatography and recrystallization. This method has been used successfully to produce high yields of pure 3-Ethylisonicotinamide for use in research studies.

Scientific Research Applications

3-Ethylisonicotinamide has been used in various research studies due to its ability to modulate the activity of certain enzymes and proteins. It has been shown to inhibit the activity of poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair processes. This inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for use in cancer treatment.

properties

CAS RN

19842-11-6

Product Name

3-Ethylisonicotinamide

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

3-ethylpyridine-4-carboxamide

InChI

InChI=1S/C8H10N2O/c1-2-6-5-10-4-3-7(6)8(9)11/h3-5H,2H2,1H3,(H2,9,11)

InChI Key

UQELUVNZHZNFIV-UHFFFAOYSA-N

SMILES

CCC1=C(C=CN=C1)C(=O)N

Canonical SMILES

CCC1=C(C=CN=C1)C(=O)N

synonyms

Isonicotinamide, 3-ethyl- (8CI)

Origin of Product

United States

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